molecular formula C15H13NO3 B3022957 methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate CAS No. 887360-56-7

methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate

Cat. No. B3022957
CAS RN: 887360-56-7
M. Wt: 255.27 g/mol
InChI Key: PBAGLNZWBUWOGO-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate (M5MBC) is an indole-2-carboxylate derivative, which has become increasingly popular in scientific research due to its unique properties and potential applications. M5MBC is a versatile compound that has been studied for its ability to act as a fluorescent probe, a catalyst, and a molecular scaffold for drug design. In

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives, such as “methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their application in the synthesis of biologically active compounds .

Treatment of Cancer Cells

Indole derivatives have shown potential in the treatment of cancer cells . Their unique properties make them a promising area of research for developing new cancer therapies .

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from mental health disorders to physical ailments .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents . They have been used in the development of drugs to treat a variety of viral infections .

Anti-inflammatory Applications

Indole derivatives possess anti-inflammatory properties . They can be used in the development of drugs to treat various inflammatory conditions .

Antioxidant Applications

Indole derivatives have demonstrated antioxidant properties . They have the capability to decrease lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system, as well as a scavenging capability against superoxide radicals .

Anti-HIV Applications

Indole derivatives have shown potential as anti-HIV agents . They have been used in the development of drugs to treat HIV .

Future Directions

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, characterization, and biological evaluation of “methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate” and its derivatives .

properties

IUPAC Name

methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-14-8-12-11(7-13(16-12)15(17)19-2)9-5-3-4-6-10(9)14/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAGLNZWBUWOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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